Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-phenyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran-based derivative characterized by a benzofuran core substituted at the 2-position with a phenyl group and at the 3-position with an ethyl carboxylate. The 5-position features a 3,3-dimethyl-2-oxobutoxy chain, distinguishing it from related compounds.
Properties
IUPAC Name |
ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-5-26-22(25)20-17-13-16(27-14-19(24)23(2,3)4)11-12-18(17)28-21(20)15-9-7-6-8-10-15/h6-13H,5,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJENTUQSBKLOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C(C)(C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves the esterification of 5-(3,3-dimethyl-2-oxobutoxy)-2-phenyl-1-benzofuran-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-phenyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The benzofuran moiety is known to interact with various biological targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : Halogenated derivatives (e.g., bromine in ) exhibit higher XLogP3 values due to increased hydrophobicity. The target compound’s 3,3-dimethyl-2-oxobutoxy group likely confers intermediate lipophilicity.
- Hydrogen Bonding: Sulfonamido derivatives () have higher hydrogen-bonding capacity (donor/acceptor sites) compared to the target compound’s ester and ketone groups.
Pharmacological Potential
Biological Activity
Ethyl 5-(3,3-dimethyl-2-oxobutoxy)-2-phenyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C18H22O5
- CAS Number : 308298-03-5
This compound features a benzofuran core with various substituents that influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its antiproliferative effects against cancer cell lines.
Anticancer Activity
Recent studies have highlighted the compound's significant cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated that this compound exhibits antiproliferative effects comparable to established chemotherapeutic agents.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
These results indicate that this compound possesses potent anticancer properties.
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : It promotes apoptotic cell death in cancer cells, as evidenced by increased markers of apoptosis in treated cells.
- Selective Targeting : The compound shows preferential toxicity towards cancerous cells over normal cells, minimizing side effects.
Structure-Activity Relationship (SAR)
The structure of this compound significantly influences its biological activity. Studies suggest that specific substitutions on the benzofuran ring enhance cytotoxic properties:
Key Findings in SAR Analysis
- Halogen Substitutions : The presence and position of halogen atoms on the benzofuran ring can markedly affect the compound's potency.
- Functional Groups : The introduction of electron-withdrawing groups enhances binding affinity to target proteins involved in cancer progression.
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
- Study on Lung Cancer Models : In vivo tests demonstrated a reduction in tumor size and metastasis in murine models treated with this compound without significant toxicity to normal tissues .
- Combination Therapy Assessments : Combining this compound with other chemotherapeutics has shown synergistic effects, enhancing overall efficacy against resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
